2-Bromo-5-(difluoromethyl)-3-methoxypyridine
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Overview
Description
2-Bromo-5-(difluoromethyl)-3-methoxypyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the second position, a difluoromethyl group at the fifth position, and a methoxy group at the third position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)-3-methoxypyridine typically involves the bromination of 5-(difluoromethyl)-3-methoxypyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(difluoromethyl)-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The bromine and difluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
Uniqueness
2-Bromo-5-(difluoromethyl)-3-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H6BrF2NO |
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Molecular Weight |
238.03 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)-3-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-5-2-4(7(9)10)3-11-6(5)8/h2-3,7H,1H3 |
InChI Key |
UJNDULSASPIMAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)F)Br |
Origin of Product |
United States |
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